Cas no 866135-71-9 (3-Bromo-6-methylimidazo1,2-apyridine)

3-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a bromine substituent at the 3-position and a methyl group at the 6-position of the imidazopyridine core. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. Its stability and well-defined reactivity profile enhance its utility in medicinal chemistry for constructing complex scaffolds. The compound is typically handled under inert conditions to preserve its integrity.
3-Bromo-6-methylimidazo1,2-apyridine structure
866135-71-9 structure
Product Name:3-Bromo-6-methylimidazo1,2-apyridine
CAS No:866135-71-9
MF:C8H7BrN2
MW:211.058580636978
MDL:MFCD06496195
CID:69098
PubChem ID:5260646
Update Time:2025-09-28

3-Bromo-6-methylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-6-methyl-Imidazo[1,2-a]pyridine
    • 3-Bromo-6-methylimidazo[1,2-a]pyridine
    • 3-Bromo-6-methylimidazo[1,2-a]pyridine (ACI)
    • AKOS015993484
    • DB-076697
    • CS-0081078
    • EN300-1197269
    • DTXSID70413981
    • SCHEMBL13676388
    • H10474
    • MFCD06496195
    • 866135-71-9
    • 7X-0861
    • 3-Bromo-6-methylimidazo1,2-apyridine
    • MDL: MFCD06496195
    • Inchi: 1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
    • InChI Key: MMZMYJJVBJHMLU-UHFFFAOYSA-N
    • SMILES: BrC1N2C(C=CC(C)=C2)=NC=1

Computed Properties

  • Exact Mass: 209.97926g/mol
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Density: 1.60

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3-Bromo-6-methylimidazo1,2-apyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Bromous acid, sodium salt (1:1) Solvents: Dimethylformamide ;  10 h, 60 °C
Reference
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source
Li, Junxuan; et al, RSC Advances, 2018, 8(9), 5058-5062

3-Bromo-6-methylimidazo1,2-apyridine Raw materials

3-Bromo-6-methylimidazo1,2-apyridine Preparation Products

3-Bromo-6-methylimidazo1,2-apyridine Suppliers

Amadis Chemical Company Limited
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(CAS:866135-71-9)3-Bromo-6-methylimidazo1,2-apyridine
Order Number:A863107
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Quantity:5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):680.0/1138.0/2277.0
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Additional information on 3-Bromo-6-methylimidazo1,2-apyridine

3-Bromo-6-methylimidazo[1,2-a]pyridine: A Comprehensive Overview

3-Bromo-6-methylimidazo[1,2-a]pyridine (CAS No. 866135-71-9) is a heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the imidazopyridine family, which has garnered attention due to its unique structural properties and versatile applications. The molecule features a bromine atom at position 3 and a methyl group at position 6, contributing to its distinct chemical reactivity and biological activity.

The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine involves a series of carefully designed reactions, often utilizing imidazole or pyridine derivatives as starting materials. Recent advancements in synthetic chemistry have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various methodologies, including cyclization reactions and substitution strategies, to optimize the synthesis process. These efforts have not only improved the scalability of production but also opened avenues for exploring its applications in drug discovery and materials science.

One of the most promising aspects of 3-Bromo-6-methylimidazo[1,2-a]pyridine lies in its pharmacological properties. Studies have demonstrated that this compound exhibits potent bioactivity against various disease targets, including cancer and neurodegenerative disorders. For instance, recent research has highlighted its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. This makes it a valuable lead compound for developing novel therapeutic agents.

In addition to its pharmacological applications, 3-Bromo-6-methylimidazo[1,2-a]pyridine has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its role as a building block for constructing advanced materials with tailored functionalities. These studies underscore the compound's versatility and its relevance across multiple disciplines.

The structural characteristics of 3-Bromo-6-methylimidazo[1,2-a]pyridine play a crucial role in determining its reactivity and selectivity in various chemical transformations. The presence of the bromine atom at position 3 introduces electron-withdrawing effects, which enhance the electrophilic nature of the ring system. Conversely, the methyl group at position 6 contributes to steric effects and modulates the overall electronic distribution of the molecule. These features make it an attractive substrate for further functionalization and derivatization.

Recent studies have also focused on understanding the environmental impact and degradation pathways of 3-Bromo-6-methylimidazo[1,2-a]pyridine. As concerns about sustainability grow, researchers are increasingly prioritizing the development of eco-friendly synthetic routes and waste management strategies for such compounds. Efforts are being made to minimize the ecological footprint associated with their production and use.

In conclusion, 3-Bromo-6-methylimidazo[1,2-a]pyridine (CAS No. 866135-71-9) stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with its diverse applications across pharmacology and materials science, positions it as a compound of significant interest for future research and development.

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Amadis Chemical Company Limited
(CAS:866135-71-9)3-Bromo-6-methylimidazo1,2-apyridine
A863107
Purity:99%/99%/99%
Quantity:5.0g/10.0g/25.0g
Price ($):680.0/1138.0/2277.0
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